molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

5-Hydroxymethyluracil

Cat. No.: B014597
CAS No.: 4433-40-3
M. Wt: 142.11 g/mol
InChI Key: JDBGXEHEIRGOBU-UHFFFAOYSA-N
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Description

5-Hydroxymethyluracil is a modified nucleobase found in the DNA of various organisms. It is a derivative of thymine, one of the four canonical bases in DNA. This compound is formed through the hydroxylation of thymine and plays a role in the regulation of gene expression and DNA repair mechanisms .

Mechanism of Action

Target of Action

5-Hydroxymethyluracil (5-hmU) is a product of oxidative attack on the methyl group of thymine in DNA . It primarily targets the DNA bases: adenine (A), cytosine ©, guanine (G), and thymine (T) . The compound is preferentially enriched over certain classes of repetitive elements, often coincides with the boundaries between gene arrays, and is generally correlated with decreased chromatin accessibility .

Mode of Action

5-hmU forms hydrogen bonding complexes with the four bases in DNA: adenine (A), cytosine ©, guanine (G), and thymine (T) . The stability of these base pairs decreases in the following order: HmU:A > HmU:G > HmU:C > HmU:T . This interaction influences the functional organization of genomes and its relationship to the transcriptional landscape of gene arrays .

Biochemical Pathways

5-hmU is involved in the DNA methylation/demethylation cycle, which includes other oxidative derivatives of cytosine—5-hydroxymethylcytosine (5hmC), 5-formylcytosine (fC), and 5-carboxylcytosine (caC) . The profound changes of N6-methyladenine and 5-hmU levels during the fruit fly life cycle indicate that these DNA modifications play important regulatory roles .

Pharmacokinetics

It is known that 5-hmu can be formed in dna from thymidine by the action of ionizing radiation or by activated leukocytes . More research is needed to fully understand the ADME properties of 5-hmU and their impact on bioavailability.

Result of Action

The presence of 5-hmU in DNA can lead to changes in the structural and functional organization of genomes . It has been suggested that 5-hmU may play a role in the regulation of gene expression . High levels of 5-hmU formation in tissue DNA have been linked to human disorders and is regarded as a biomarker for breast cancer and oxidative DNA damage .

Action Environment

Environmental factors can influence the action of 5-hmU. For instance, changes in temperature can significantly alter the levels of 5-hmU in organisms like the fruit fly . Moreover, the supplementation of Schneider 2 cells with 1mM L-ascorbic acid caused a time-dependent increase in the level of 5-hmU . This suggests that environmental factors can directly or indirectly modify key components of TET-mediated oxidation of 5mC to 5-hmU .

Biochemical Analysis

Biochemical Properties

5-Hydroxymethyluracil plays a crucial role in biochemical reactions, particularly in the context of DNA modification and repair. It interacts with several enzymes and proteins, including ten-eleven translocation (TET) proteins and activation-induced cytidine deaminase (AID). TET proteins catalyze the oxidation of thymine to form this compound, while AID can deaminate 5-hydroxymethylcytosine to produce this compound . These interactions highlight the compound’s involvement in active DNA demethylation processes and its potential regulatory functions in gene expression.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cellular DNA, this compound can be repaired by specific glycosylases, indicating its potential deleterious effects if left unrepaired . Additionally, it has been shown to affect the mitogenic response of T cells, suppressing their proliferation when stimulated with anti-CD3 antibodies . This suppression is accompanied by an increase in the number of non-dividing cells, suggesting a role in regulating cell cycle progression and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic modifications. It can bind to DNA and be recognized by DNA repair enzymes such as this compound-DNA glycosylase, which removes the modified base to maintain genomic integrity . The compound’s formation through TET-mediated oxidation or AID-mediated deamination also implicates it in the regulation of gene expression by altering DNA methylation patterns . These mechanisms underscore the compound’s role in maintaining DNA stability and regulating epigenetic modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound can be stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to cumulative effects on DNA integrity and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert minimal toxic effects, while higher doses can lead to significant adverse outcomes . Studies have reported threshold effects where certain concentrations of this compound can induce toxicity, including DNA damage and impaired cellular functions. Understanding these dosage-dependent effects is crucial for evaluating the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its formation and degradation. The compound is produced through the oxidation of thymine by reactive oxygen species or the deamination of 5-hydroxymethylcytosine by AID . These pathways highlight the compound’s integration into broader metabolic networks that influence DNA repair, epigenetic modifications, and cellular responses to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxymethyluracil can be synthesized through the hydroxylation of thymine. This reaction is typically catalyzed by enzymes such as ten-eleven translocation dioxygenases in mammals or J-binding proteins in protozoans . The reaction conditions often involve the presence of oxygen and cofactors like 2-oxoglutarate and iron ions.

Industrial Production Methods

Industrial production of this compound is less common, but it can be achieved through chemical synthesis methods. One approach involves the oxidation of thymine using reactive oxygen species or chemical oxidants under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxymethyluracil has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: Another modified nucleobase involved in gene regulation.

    5-Hydroxymethylcytosine: A similar compound that plays a role in DNA demethylation.

    5-Formyluracil: An oxidation product of 5-Hydroxymethyluracil.

Uniqueness

This compound is unique due to its specific role in DNA repair and gene regulation. Unlike 5-Methylcytosine and 5-Hydroxymethylcytosine, which are primarily involved in epigenetic modifications, this compound is directly involved in the repair of oxidative DNA damage .

Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063455
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name 5-Hydroxymethyluracil
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Solubility

44 mg/mL
Record name 5-Hydroxymethyluracil
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CAS No.

4433-40-3
Record name 5-(Hydroxymethyl)uracil
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Record name 5-(Hydroxymethyl)uracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Record name 5-(HYDROXYMETHYL)URACIL
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Record name 5-Hydroxymethyluracil
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Synthesis routes and methods I

Procedure details

A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with uracil (185.0 g, 1650 mmol) (Aldrich), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde) (Aldrich), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) (Aldrich) in water (1.445 L). The mixture was stirred at 50–52° C. for 68 hours. TLC analysis indicated complete reaction. After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL, the residue was diluted with acetone (500 mL). The resulting precipitate was collected by filtration, washed with acetone, and dried by suction, then at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid. The combined mother liquor and washes were concentrated to a volume of ca. 100 mL and a solution of hydroxylamine hydrochloride (27.52 g, 396.0 mmol, Aldrich) in water (100 mL) was added. The resulting precipitate was collected by filtration, washed with acetone, and dried by suction to give second crop of crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (34 g) as a white solid. The two lots were combined (244 g, 4% overweight) and used directly in the next step.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
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Quantity
59.95 g
Type
reactant
Reaction Step Three
Quantity
27.52 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
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1.445 L
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Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of uracil (9 g, 80.3 mmol), paraformaldehyde (3 g) and 0.42N potassium hydroxide (125 mL) was heated 90 hours at 50° C. The reaction mixture was diluted with water (350 mL), stirred with Dowex® 50 ion-exchange resin (30 g, H form, 100-200 mesh), filtered, concentrated in vacuo to a volume of 20 mL and refrigerated. The solids were collected and recrystallized from water (50 mL) to give 5-hydroxymethyl-2,4(1H,3H)-pyrimidinedione (9.5 g, 65.04 mmol), m.p. 260°-300° C. (dec).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
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0.6 g
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1.2 g
Type
reactant
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Name
aqueous solution
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0 (± 1) mol
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( H )
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80 mL
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Yield
54.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 5hmU?

A1: The molecular formula of 5hmU is C5H6N2O3 and its molecular weight is 142.11 g/mol.

Q2: Is there spectroscopic data available for 5hmU?

A2: Yes, 5hmU has been characterized using NMR, UV–Vis, and FT-IR spectroscopy. These analyses have helped in understanding its structural properties and electronic transitions. []

Q3: How does the presence of 5hmU affect the physical properties of DNA?

A3: Research suggests that incorporating 5hmU into DNA can increase its flexibility and hydrophilicity. This was observed through nanopore translocation experiments and molecular dynamics simulations. These altered properties might influence how regulatory proteins interact with the modified DNA. []

Q4: What are the potential biological roles of 5hmU?

A4: 5hmU is suggested to function both as an epigenetic mark and a potential cancer biomarker. [] Its presence in the genome of various organisms, including mammals and protozoans, highlights its potential significance in diverse biological processes.

Q5: How is 5hmU formed in DNA?

A5: 5hmU can be formed in DNA through several mechanisms:

  • Oxidation of Thymine: This can occur through the action of reactive oxygen species or by specific enzymes like ten-eleven translocation (TET) proteins in mammals. [, , , ]
  • Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an oxidation product of 5-methylcytosine, can be deaminated to form 5hmU. [, ]
  • Direct Incorporation: In some organisms, like certain dinoflagellates, 5hmU is directly incorporated into DNA during replication, replacing a significant portion of thymine. [, ]

Q6: How does the cell repair 5hmU when it arises in DNA?

A6: 5hmU is removed from DNA by a specific DNA glycosylase enzyme called 5-hydroxymethyluracil-DNA glycosylase (HMUDG). This enzyme initiates the base excision repair pathway to replace the 5hmU with a thymine. [, , , ]

Q7: Is the repair of 5hmU always beneficial?

A7: While generally beneficial, excessive repair of 5hmU can lead to apoptosis, as observed in Chinese hamster V79 cells. This suggests a delicate balance between repair and cell survival. []

Q8: How is 5hmU linked to 5-methylcytosine (5mC), a key epigenetic mark?

A9: 5hmU is linked to 5mC through its precursor, 5hmC. 5hmC is an intermediate in the oxidative demethylation pathway of 5mC. If 5hmC is deaminated to 5hmU, it can disrupt the demethylation pathway and potentially affect gene regulation. [, ]

Q9: How is 5hmU distributed throughout the genome?

A10: Research on the dinoflagellate Breviolum minutum revealed that 5hmU is not randomly distributed. It is enriched in specific genomic regions, particularly repetitive elements and boundaries between gene arrays. [] This suggests potential roles in genome organization and gene regulation.

Q10: Does the presence of 5hmU influence chromatin accessibility?

A11: Studies in Breviolum minutum show a correlation between 5hmU enrichment and decreased chromatin accessibility. This suggests that 5hmU might play a role in modulating DNA accessibility for regulatory factors. []

Q11: How is 5hmU linked to human health and disease?

A12: 5hmU is being explored as a potential biomarker for various conditions, including cancer. Studies have shown altered levels of 5hmU in cancer patients, suggesting its potential in disease diagnosis and prognosis. [, ]

Q12: Are there any specific examples of 5hmU's clinical relevance?

A13: A study found significantly elevated levels of 5hmU in the DNA of patients with chronic lymphocytic leukemia (CLL) compared to healthy controls. Moreover, the 5hmU content in DNA correlated with the Rai stage, a clinical staging system for CLL. This suggests that 5hmU could be a potential biomarker for CLL progression. []

Q13: What analytical methods are used to detect and quantify 5hmU in DNA?

A13: Several techniques are employed for 5hmU detection and quantification:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or mass spectrometry (MS) is commonly used to separate and quantify 5hmU. [, , ]
  • Mass spectrometry: This highly sensitive technique allows for accurate quantification of even low levels of 5hmU in DNA samples. [, ]
  • Immunoprecipitation-based methods: Antibodies specific to 5hmU are used to enrich 5hmU-containing DNA fragments, followed by sequencing to determine their genomic location. []
  • Chemical tagging and enrichment: This approach utilizes enzymatic reactions to selectively modify 5hmU with affinity tags, facilitating its enrichment and subsequent analysis. []
  • Bioorthogonal labeling: This method employs click chemistry to label 5hmU with a detectable marker, enabling sensitive and specific detection. []

Q14: What are some key areas for future research on 5hmU?

A14: Despite significant progress, several research questions remain:

    Q15: What is the role of the SMUG1 enzyme in relation to 5hmU?

    A16: SMUG1 is a DNA glycosylase shown to be the dominant enzyme responsible for removing 5hmU from DNA in mice. It also serves as a backup for UNG, the primary enzyme responsible for uracil excision. [, ]

    Q16: How does the level of 5hmU in sperm DNA compare to that in leukocytes?

    A17: Surprisingly, sperm DNA has been found to have a 10-fold higher level of 5hmU compared to leukocytes. This dramatic difference suggests a potential regulatory role for 5hmU in the paternal genome. []

    Q17: Can the diet influence the levels of 5hmU in DNA?

    A18: Studies indicate that a low-fat diet can lead to lower levels of 5hmU in DNA from human peripheral blood cells compared to a non-intervention diet. This suggests a potential link between dietary fat intake and oxidative damage to DNA, with 5hmU serving as a possible marker. []

    Q18: Can 5hmU modifications be used to modulate protein-DNA interactions?

    A19: Research suggests that enzymatic glucosylation of 5hmC-containing DNA can be used to control transcription activity. This indicates that modifications to 5hmU, such as glucosylation, can influence the binding of proteins to DNA and potentially regulate gene expression. []

    Q19: How does the presence of 5hmU affect the activity of restriction endonucleases?

    A20: Studies show that the presence of 5hmU within the recognition site of certain restriction endonucleases, such as HincII and SalI, can inhibit or prevent their cleavage activity. This highlights the impact of 5hmU on the recognition and activity of DNA-binding proteins. []

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